![molecular formula C13H9NO4 B095835 2-(4-Nitrophenyl)benzoic acid CAS No. 18211-41-1](/img/structure/B95835.png)
2-(4-Nitrophenyl)benzoic acid
Overview
Description
“2-(4-Nitrophenyl)benzoic acid” is a compound with the molecular weight of 243.22 . It is also known as 2’-nitro [1,1’-biphenyl]-4-carboxylic acid .
Molecular Structure Analysis
The molecular structure of “2-(4-Nitrophenyl)benzoic acid” can be represented by the Inchi Code: 1S/C13H9NO4/c15-13(16)10-7-5-9(6-8-10)11-3-1-2-4-12(11)14(17)18/h1-8H,(H,15,16) . The Inchi Key is XKGFCCZEXVIRQH-UHFFFAOYSA-N .
Chemical Reactions Analysis
The chemical reactions involving “2-(4-Nitrophenyl)benzoic acid” have been studied in a few papers . For instance, one study reported the two-photon uncaging reaction of a caged benzoate with the “2-(4-Nitrophenyl)benzoic acid” chromophore .
Scientific Research Applications
Two-Photon Uncaging
A new chromophore, 2-(4-nitrophenyl)benzofuran (NPBF), was designed for two-photon (TP) uncaging using near-IR light . The TP absorption (TPA) cross-sections of the newly designed NPBF chromophore were determined to be 18 GM at 720 nm and 54 GM at 740 nm in DMSO .
Photolysis of Biologically Active Compounds
Caged compounds, in which biologically active molecules are inactivated by photoremovable protecting groups (PPGs), can uncage (=release) bioactive molecules upon photolysis . Spatial and temporal control of the uncaging process allows detailed investigation of the role of bioactive molecules in vivo .
Near-IR Irradiation
Two-photon absorption (TPA) by near-IR irradiation of light (approximately 700–1300 nm) has been increasingly used for photolysis in biological studies because most living tissues have low absorption and scattering in this wavelength region .
Production of Benzoic Acid
The TP uncaging reaction of a caged benzoate with the NPBF chromophore quantitatively produced benzoic acid with an efficiency (δu) of ∼5.0 GM at 740 nm .
Fragmentation of EGTA Unit
The TP fragmentation of an EGTA unit was observed with δu = 16 GM . This behavior makes the new chromophore a promising TP photoremovable protecting group for physiological studies .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with key functional proteins in bacterial cell division .
Mode of Action
It’s worth noting that compounds with similar structures have been shown to interact with their targets in a way that disrupts normal cellular processes .
Biochemical Pathways
Benzoic acid derivatives have been implicated in various biochemical reactions, including those involving the shikimate and phenylpropanoid pathways .
Pharmacokinetics
Similar compounds have been shown to have specific pharmacokinetic parameters .
Result of Action
Similar compounds have been shown to have antimicrobial activity, suggesting that they may disrupt normal cellular processes in bacteria .
Action Environment
It’s worth noting that the activity of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
properties
IUPAC Name |
2-(4-nitrophenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-13(16)12-4-2-1-3-11(12)9-5-7-10(8-6-9)14(17)18/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKKQTQLZURECG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40293030 | |
Record name | 4'-Nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40293030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenyl)benzoic acid | |
CAS RN |
18211-41-1 | |
Record name | 18211-41-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86911 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4'-Nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40293030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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